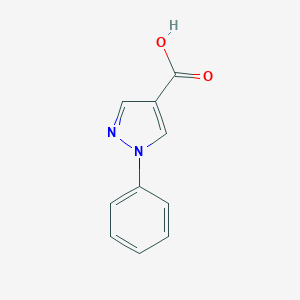
1-Phenyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1H-pyrazole-4-carboxylic acid has been improved significantly over the years. A notable method involves synthesizing it from ethyl cyanoacetate and triethyl orthoformate via Claisen condensation, cyclization, deamination, and hydrolysis reactions. This approach has increased the yield from 70% to 97.1%, demonstrating the efficiency of modern synthetic techniques (Dong, 2011).
Molecular Structure Analysis
The molecular structure of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid reveals that the pyrazole ring is approximately coplanar with the amino and carboxyl groups. An intramolecular N—H⋯O hydrogen bond stabilizes this conformation, while intermolecular hydrogen bonds link the molecules into two-dimensional sheets (Zia-ur-Rehman et al., 2008).
Chemical Reactions and Properties
1-Phenyl-1H-pyrazole derivatives exhibit complex hydrogen-bonded framework structures. For example, 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid forms multiple hydrogen-bond types in its structure, highlighting its potential for developing supramolecular architectures (Asma et al., 2018).
Physical Properties Analysis
The crystal structure of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid provides insight into its physical properties. The pyrazole ring's dihedral angles with phenyl and benzyl rings and the formation of a centrosymmetric ring through O—H⋯O hydrogen bonds in the crystal structure are notable features that influence its physical behavior (Tang et al., 2007).
Applications De Recherche Scientifique
Structural and Spectral Investigations : 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of 1-Phenyl-1H-pyrazole-4-carboxylic acid, has been studied for its structural and spectral properties. This research combined experimental and theoretical approaches, including density functional theory (DFT) and time-dependent TD-DFT methods, to understand the molecule's properties (Viveka et al., 2016).
Crystal Structure Analysis : The molecule 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid has been analyzed for its crystal structure. The study highlighted how intramolecular hydrogen bonding stabilizes the molecule's conformation (Zia-ur-Rehman et al., 2008).
Improved Synthesis Method : A new synthesis method for 1H-pyrazole-4-carboxylic acid has been developed, increasing yield significantly from 70% to 97.1% (Dong, 2011).
Potential in Nonlinear Optics (NLO) : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, derivatives of 1-Phenyl-1H-pyrazole-4-carboxylic acid, have shown potential as materials for optical limiting applications in nonlinear optics (Chandrakantha et al., 2013).
Functionalization Reactions : Research on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, another derivative, has shown interesting functionalization reactions that could have practical applications (Yıldırım & Kandemirli, 2006).
Antibacterial Activities of Metal Complexes : Metal complexes involving phenyl substituted pyrazole carboxylate, which includes derivatives of 1-Phenyl-1H-pyrazole-4-carboxylic acid, have been studied for their antibacterial activities (Liu et al., 2014).
Analgesic and Anti-inflammatory Agents : A study on 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, related to 1-Phenyl-1H-pyrazole-4-carboxylic acid, demonstrated significant analgesic and anti-inflammatory activities (Gokulan et al., 2012).
Pd-catalyzed Cross-coupling Reactions : 1-Phenyl-1H-pyrazol-3-ols, closely related to 1-Phenyl-1H-pyrazole-4-carboxylic acid, have been utilized as synthons for various derivatives, showcasing their potential in cross-coupling reactions (Arbačiauskienė et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROILLPDIUNLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150399 | |
| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1134-50-5 | |
| Record name | 1-Phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


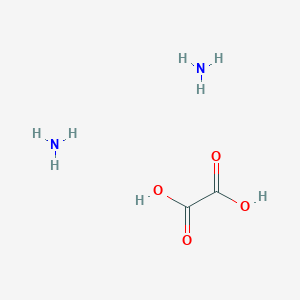
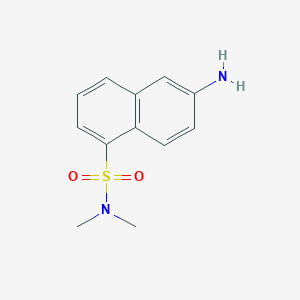
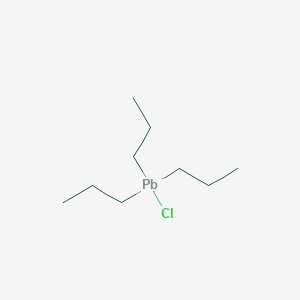
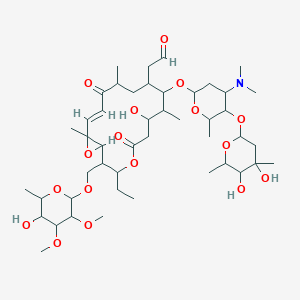

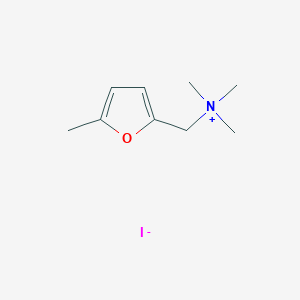
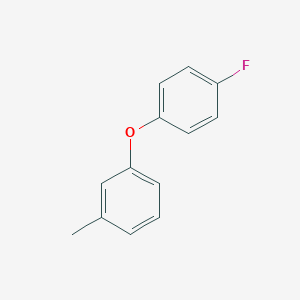
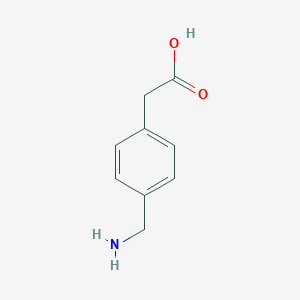
![6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]](/img/structure/B73135.png)
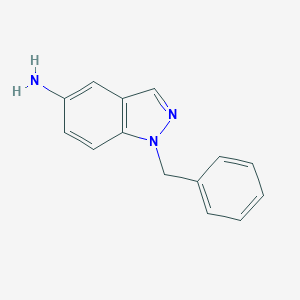


![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)